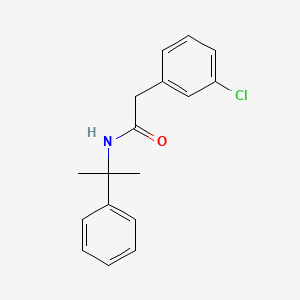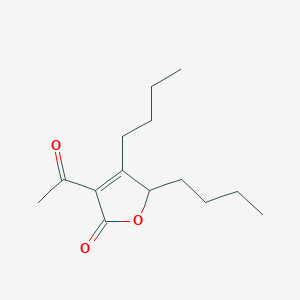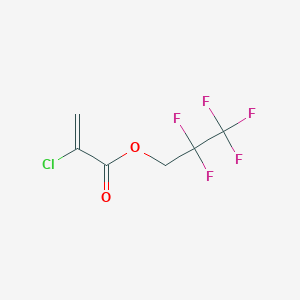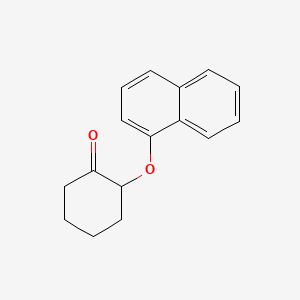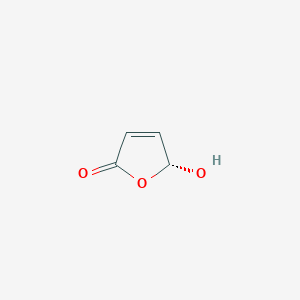
(5R)-5-Hydroxyfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-Hydroxyfuran-2(5H)-one is a six-carbon compound related to glucose. It is naturally found in citrus fruits and many vegetables.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Hydroxyfuran-2(5H)-one can be achieved through various methods. One common synthetic route involves the acetalization of 5-hydroxyfuran-2(5H)-one with l-menthol, yielding (5R)- and (5S)-5-l-menthyloxyfuran-2(5H)-one in equal amounts . The reaction conditions typically involve the use of an acid catalyst and controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves the fermentation of glucose using specific strains of bacteria or yeast. This biotechnological approach is favored due to its efficiency and sustainability. The fermentation process is followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5R)-5-Hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid.
Reduction: It can be reduced back to ascorbic acid from dehydroascorbic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions include dehydroascorbic acid (oxidation product) and ascorbic acid (reduction product). Substitution reactions can yield various derivatives depending on the substituent introduced .
Scientific Research Applications
(5R)-5-Hydroxyfuran-2(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a reducing agent in various chemical reactions.
Biology: The compound plays a crucial role in collagen synthesis and acts as an antioxidant.
Medicine: It is used in the treatment of scurvy and as a dietary supplement to boost the immune system.
Mechanism of Action
The mechanism of action of (5R)-5-Hydroxyfuran-2(5H)-one involves its role as an antioxidant. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells. The compound also acts as a cofactor for enzymes involved in collagen synthesis, which is essential for maintaining the structural integrity of connective tissues .
Comparison with Similar Compounds
Similar Compounds
(5S)-5-Hydroxyfuran-2(5H)-one: The enantiomer of (5R)-5-Hydroxyfuran-2(5H)-one with similar chemical properties but different biological activities.
Dehydroascorbic acid: The oxidized form of this compound with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which is crucial for its biological activity. Its ability to act as both an antioxidant and a cofactor for collagen synthesis sets it apart from other similar compounds .
Properties
CAS No. |
77983-24-5 |
|---|---|
Molecular Formula |
C4H4O3 |
Molecular Weight |
100.07 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-3,5H/t3-/m1/s1 |
InChI Key |
DUAZKLYNTLDKQK-GSVOUGTGSA-N |
Isomeric SMILES |
C1=CC(=O)O[C@H]1O |
Canonical SMILES |
C1=CC(=O)OC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


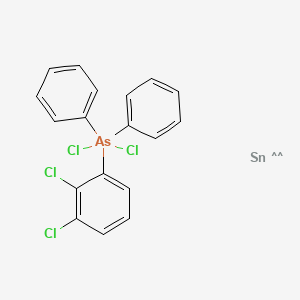
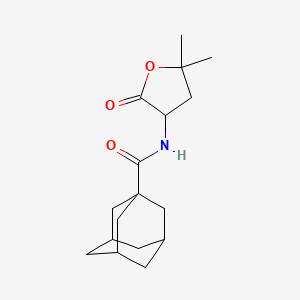
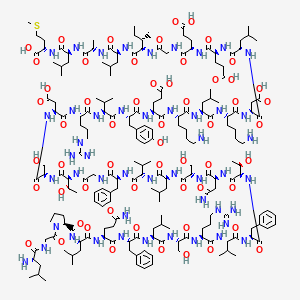
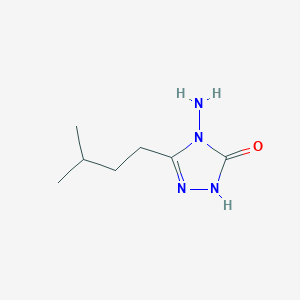
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)

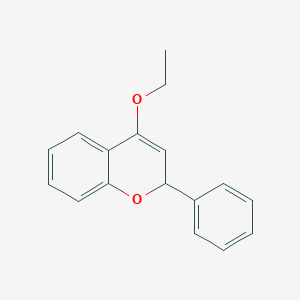
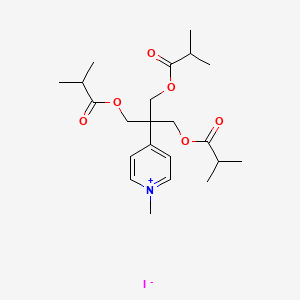
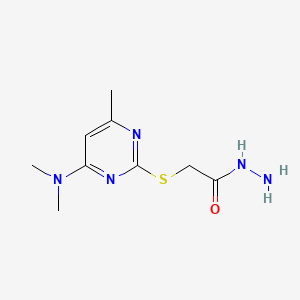
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)
